Cas no 1795471-58-7 (3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide)
3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide
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- InChI Key: ZBKAWWNLJBENSX-UHFFFAOYSA-N
- SMILES: N1(C(NC2=CC(OC)=C(OC)C(OC)=C2)=O)CCCCC(C2=CC=C(Cl)C=C2)C1
3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6464-0671-2μmol |
3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide |
1795471-58-7 | 90%+ | 2μl |
$57.0 | 2023-04-25 | |
| Life Chemicals | F6464-0671-5μmol |
3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide |
1795471-58-7 | 90%+ | 5μl |
$63.0 | 2023-04-25 | |
| Life Chemicals | F6464-0671-10μmol |
3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide |
1795471-58-7 | 90%+ | 10μl |
$69.0 | 2023-04-25 | |
| Life Chemicals | F6464-0671-20μmol |
3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide |
1795471-58-7 | 90%+ | 20μl |
$79.0 | 2023-04-25 | |
| Life Chemicals | F6464-0671-1mg |
3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide |
1795471-58-7 | 90%+ | 1mg |
$54.0 | 2023-04-25 | |
| Life Chemicals | F6464-0671-2mg |
3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide |
1795471-58-7 | 90%+ | 2mg |
$59.0 | 2023-04-25 | |
| Life Chemicals | F6464-0671-3mg |
3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide |
1795471-58-7 | 90%+ | 3mg |
$63.0 | 2023-04-25 | |
| Life Chemicals | F6464-0671-4mg |
3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide |
1795471-58-7 | 90%+ | 4mg |
$66.0 | 2023-04-25 | |
| Life Chemicals | F6464-0671-5mg |
3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide |
1795471-58-7 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
| Life Chemicals | F6464-0671-10mg |
3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide |
1795471-58-7 | 90%+ | 10mg |
$79.0 | 2023-04-25 |
3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
Additional information on 3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide
Introduction to 3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide (CAS No. 1795471-58-7)
The compound 3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide (CAS No. 1795471-58-7) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design of novel bioactive molecules. This azepane derivative exhibits a unique structural framework that combines a rigid bicyclic core with functional aryl groups, making it a promising candidate for further investigation in medicinal chemistry. The presence of both chloro and methoxy substituents on the aromatic rings introduces diverse electronic and steric properties, which can be exploited to modulate biological activity.
Recent studies have highlighted the potential of azepane scaffolds in drug discovery due to their ability to enhance metabolic stability and improve oral bioavailability. The specific substitution pattern in 3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide has been strategically designed to optimize interactions with biological targets. The chloro group at the para position of the phenyl ring may contribute to hydrophobic interactions, while the trimethoxy substituents on the other aromatic ring could enhance solubility and binding affinity. Such structural features are critical for developing molecules with improved pharmacokinetic profiles.
Current research in this area focuses on identifying novel pharmacological targets for 3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide. Preliminary in vitro studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in neurological disorders. The azepane core is known to mimic the piperidine moiety found in many bioactive molecules, suggesting potential applications in central nervous system (CNS) drug development. Additionally, the combination of chloro and methoxy groups may influence binding kinetics, making this compound a valuable scaffold for structure-activity relationship (SAR) studies.
The synthesis of 3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide involves multi-step organic transformations that require precise control over reaction conditions. Key steps include the formation of the azepane ring through cyclization reactions and subsequent functionalization of the aromatic rings. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic strategies are essential for producing sufficient quantities of the compound for further biological evaluation.
In terms of biological evaluation, 3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide has been subjected to various pharmacological assays to assess its potential therapeutic applications. Early results indicate that this compound may possess properties relevant to treating conditions such as anxiety and depression. The structural similarity to known psychoactive agents suggests that it could interact with serotonin receptors or other neurotransmitter systems. Further investigations are needed to elucidate its exact mechanism of action and identify any off-target effects.
The significance of 3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide extends beyond its immediate pharmacological applications. It serves as a valuable building block for designing next-generation drug candidates with enhanced efficacy and reduced side effects. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly explore derivatives of this compound to optimize its pharmacological profile. Such approaches are integral to modern drug discovery pipelines and highlight the importance of innovative molecular design.
Future directions for research on 3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide include exploring its interactions with protein targets at an atomic level using X-ray crystallography or NMR spectroscopy. Understanding how this compound binds to its intended receptors will provide insights into its mode of action and guide modifications for improved potency. Additionally, preclinical studies in animal models will be crucial for evaluating its safety and efficacy before human trials can be initiated.
The development of 3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide exemplifies the synergy between synthetic chemistry and medicinal chemistry in advancing therapeutic agents. Its unique structural features offer a rich foundation for exploring new chemical space and discovering innovative treatments for unmet medical needs. As research progresses, this compound is likely to play a pivotal role in shaping future strategies for CNS drug development.
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